Regiochemical Identity: 5-Bpin Substitution Versus the 6-Bpin Regioisomer Defines Coupling Site and Product Topology
The target compound (CAS 2223035-26-3) carries the pinacol boronic ester exclusively at the pyrazine 5-position, whereas the commercially prevalent cyclopropylpyrazine boronic ester (CAS 1412905-41-9) is substituted at the 6-position . The pyrazine ring is electronically asymmetric: the two nitrogen atoms at positions 1 and 4 create distinct electronic environments at C-5 vs C-6. In Pd-catalyzed Suzuki–Miyaura coupling, the site of boron substitution directly determines which carbon forms the new C–C bond, giving rise to structurally non-interchangeable biaryl products. A synthesis targeting a 2-cyclopropyl-5-arylpyrazine requires the 5-Bpin isomer; use of the 6-Bpin isomer yields the 2-cyclopropyl-6-arylpyrazine regioisomer instead—a constitutional isomer with potentially different biological or materials properties .
| Evidence Dimension | Boronic ester substitution position on pyrazine ring |
|---|---|
| Target Compound Data | Bpin at C-5 (CAS 2223035-26-3); MW 246.11; formula C₁₃H₁₉BN₂O₂ |
| Comparator Or Baseline | Bpin at C-6 (CAS 1412905-41-9); MW 246.11; formula C₁₃H₁₉BN₂O₂ |
| Quantified Difference | Constitutional isomerism: identical molecular formula and mass; differentiated solely by Bpin attachment position, yielding structurally distinct cross-coupling products |
| Conditions | Structural/regiochemical comparison at the molecular level |
Why This Matters
Procurement of the wrong regioisomer generates an entirely different downstream compound library, wasting synthesis resources and compromising SAR or materials screening campaigns.
- [1] Lu, H.; Wang, S.; Li, J.; Zou, D.; Wu, Y.; Wu, Y. Efficient synthesis of pyrazine boronic esters via palladium-catalyzed Miyaura borylation. Tetrahedron Lett. 2017, 58 (9), 839–842. View Source
